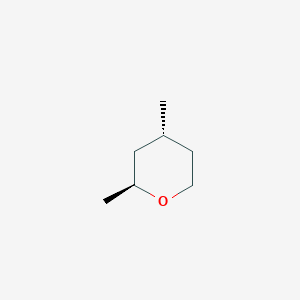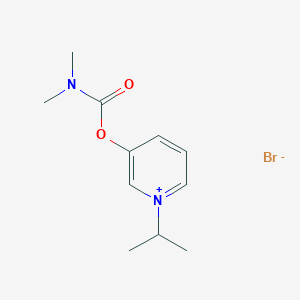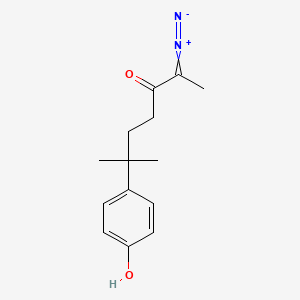![molecular formula C9H18N3OP B14480585 1-[Bis(aziridin-1-yl)phosphoryl]piperidine CAS No. 64457-66-5](/img/structure/B14480585.png)
1-[Bis(aziridin-1-yl)phosphoryl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(aziridin-1-yl)phosphoryl]piperidine is a chemical compound with the molecular formula C9H18N3OP. It is known for its unique structure, which includes a piperidine ring bonded to a phosphoryl group that is further connected to two aziridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine typically involves the reaction of piperidine with phosphoryl chloride and aziridine under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1-[Bis(aziridin-1-yl)phosphoryl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine involves its interaction with molecular targets and pathways within cells. The aziridine rings are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group plays a crucial role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
- Bis(aziridin-1-yl)phosphinic amide
- Bis(aziridin-1-yl)phosphine oxide
- Bis(aziridin-1-yl)phosphinic acid butyl ester
Uniqueness: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine stands out due to its unique combination of a piperidine ring and aziridine-phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
64457-66-5 |
|---|---|
Fórmula molecular |
C9H18N3OP |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C9H18N3OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-9H2 |
Clave InChI |
HIPHUMAUBJLFBN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(=O)(N2CC2)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


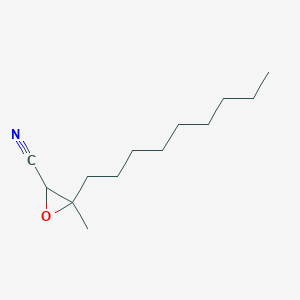

![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
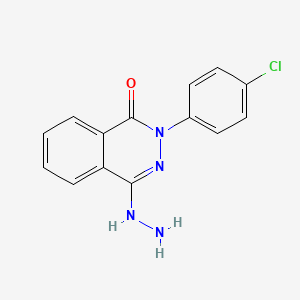
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
